2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- 3-(2-Methoxyethyl) group: Enhances solubility and modulates steric interactions.
- 6-Methyl substituent: Improves metabolic stability by reducing oxidative susceptibility.
- Thio-linked acetamide side chain: Connects to a thiazol-2-yl moiety, a heterocycle associated with kinase inhibition and antimicrobial activity.
The compound’s design aligns with strategies for targeting enzymes like PI3K/mTOR or kinases, where the thieno[3,2-d]pyrimidine core acts as a hinge-binding motif .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S3/c1-9-7-10-12(25-9)13(21)19(4-5-22-2)15(17-10)24-8-11(20)18-14-16-3-6-23-14/h3,6,9H,4-5,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHGTNJGUSCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antitubercular activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C₁₅H₁₅N₃O₄S
- Molecular Weight: 301.30 g/mol
- CAS Number: 1086386-77-7
Antibacterial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antibacterial properties. The specific compound under review has shown promising results against various bacterial strains.
-
Mechanism of Action:
- The compound inhibits bacterial growth by targeting essential enzymes involved in bacterial metabolism. These include:
-
Case Studies:
- In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating strong antitubercular properties compared to standard antibiotics like Rifampicin .
- The presence of a flexible side chain containing a phenyl ring significantly enhances antibacterial activity, suggesting that structural modifications can lead to improved efficacy .
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is heavily influenced by their chemical structure. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole moiety | Enhances interactions with bacterial enzymes |
| Methoxyethyl group | Increases solubility and bioavailability |
| Flexible side chains | Critical for binding affinity to target proteins |
Studies have shown that compounds with electron-withdrawing groups on the phenyl ring exhibit increased antibacterial activity compared to those with electron-donating groups .
Research Findings
Recent studies have focused on the synthesis of novel derivatives and their biological evaluation:
- A series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial properties. Compounds with various substituents were evaluated for their MIC values against Escherichia coli and Staphylococcus aureus, revealing significant variations in activity based on structural modifications .
- The compound's ability to inhibit bacterial growth was compared to established antibiotics, demonstrating superior performance in certain cases, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Substituent Flexibility :
- The C-3 position (e.g., 2-methoxyethyl vs. 4-methoxyphenyl) significantly impacts solubility and target engagement. Aliphatic chains (e.g., 2-methoxyethyl) may enhance aqueous solubility compared to aromatic substituents .
- C-6 methyl in the target compound likely improves metabolic stability, a common optimization step in kinase inhibitors .
Biological Activity Trends: Thieno[3,2-d]pyrimidine derivatives with morpholino or pyrazolyl groups (e.g., Compound 14, PI-103) show potent PI3K/mTOR inhibition, suggesting the core’s suitability for kinase targets . The thiazol-2-yl acetamide moiety in the target compound is structurally distinct from benzothiazole derivatives (e.g., G1-4), which are linked to antimicrobial activity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution (e.g., thioacetamide coupling) and recrystallization .
Research Findings and Implications
- Target Selectivity: The 2-methoxyethyl group may reduce off-target interactions compared to morpholino-containing analogues (e.g., Compound 14), which exhibit broader kinase inhibition .
- Drug-Likeness : The target compound’s molecular weight (~437.51) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral bioavailability.
- Unresolved Questions : Specific activity data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating further biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
